molecular formula C15H24O3S B14604929 Benzenesulfonic acid, nonyl ester CAS No. 60832-20-4

Benzenesulfonic acid, nonyl ester

Cat. No.: B14604929
CAS No.: 60832-20-4
M. Wt: 284.4 g/mol
InChI Key: GVRNEIKWGDQKPS-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, nonyl ester is an organic compound that belongs to the class of sulfonic acid esters. It is derived from benzenesulfonic acid and nonyl alcohol. This compound is known for its surfactant properties and is used in various industrial applications, including detergents and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, nonyl ester typically involves the esterification of benzenesulfonic acid with nonyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures high efficiency and consistent product quality. The use of advanced catalysts and optimized reaction conditions further enhances the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, nonyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzenesulfonic acid and nonyl alcohol.

    Oxidation: This compound can be oxidized to produce sulfonic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the nonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Benzenesulfonic acid and nonyl alcohol.

    Oxidation: Sulfonic acid derivatives.

    Substitution: Various substituted benzenesulfonic acid esters.

Scientific Research Applications

Benzenesulfonic acid, nonyl ester has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.

    Biology: Employed in the formulation of biological buffers and as a detergent in protein purification processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Widely used in the production of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, nonyl ester primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in detergents and emulsifiers, where it helps to disperse and stabilize mixtures of oil and water.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, methyl ester
  • Benzenesulfonic acid, ethyl ester
  • Benzenesulfonic acid, propyl ester

Uniqueness

Compared to its shorter-chain counterparts, benzenesulfonic acid, nonyl ester has a longer hydrophobic tail, which enhances its surfactant properties. This makes it more effective in applications requiring strong emulsifying and detergent capabilities.

Properties

CAS No.

60832-20-4

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

nonyl benzenesulfonate

InChI

InChI=1S/C15H24O3S/c1-2-3-4-5-6-7-11-14-18-19(16,17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3

InChI Key

GVRNEIKWGDQKPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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